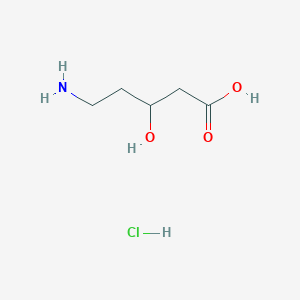

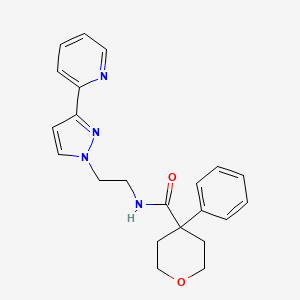

![molecular formula C18H15NO2 B2875773 Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate CAS No. 2305049-12-9](/img/structure/B2875773.png)

Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” seems to be a derivative of "6,11-Dihydro-5h-benzo[a]carbazole" . The parent compound, 6,11-Dihydro-5h-benzo[a]carbazole, has a molecular weight of 219.29 .

Synthesis Analysis

While specific synthesis methods for “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” were not found, there are related compounds that have been synthesized. For instance, a series of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized by the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid followed by the Suzuki coupling reaction .

Molecular Structure Analysis

The parent compound, 6,11-Dihydro-5h-benzo[a]carbazole, has a linear formula of C16H13N . The specific structure of “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” could not be found.

科学的研究の応用

Radioligand Development : A study by Maziére et al. (1984) describes the synthesis of a specific radioligand for in vivo study of central benzodiazepine receptors using positron emission tomography. The radioligand, related to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate, offers insights into the development of diagnostic tools in neuropharmacology (Maziére et al., 1984).

Antineoplastic and Antifilarial Agents : Ram et al. (1992) synthesized a series of benzimidazole-2-carbamates, closely related to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate. These compounds demonstrated significant growth inhibition in L1210 cells and antifilarial activity, indicating their potential as antineoplastic and antifilarial agents (Ram et al., 1992).

Drug Discovery Building Blocks : Durcik et al. (2020) reported an elegant pathway for synthesizing methyl hydroxy-substituted amino-benzo[d]thiazole-6-carboxylates. These building blocks, akin to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate, offer the possibility to explore chemical space around molecules as ligands for targeted drug discovery (Durcik et al., 2020).

Biological Degradation Studies : Huntscha et al. (2014) investigated the biological degradation of benzotriazoles, compounds related to Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate. This research provides insights into the environmental impact and degradation mechanisms of such compounds in wastewater treatment (Huntscha et al., 2014).

Photocyclisation in Organic Synthesis : Carruthers and Evans (1974) explored the photocyclisation of styrylindoles, leading to the synthesis of various methyl derivatives of benzo[a]carbazoles. This research is crucial for understanding the photoreactive properties of compounds like Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate in organic synthesis (Carruthers & Evans, 1974).

Antitumor Agents Synthesis : Abonía et al. (2011) synthesized benzimidazole derivatives, sharing structural similarities with Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate. These compounds exhibited significant activity against various cancer cell lines, highlighting their potential as antitumor agents (Abonía et al., 2011).

将来の方向性

While specific future directions for “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” were not found, carbazole-based polymers and their derivatives are being studied for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

特性

IUPAC Name |

methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-21-18(20)12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)19-16/h2-5,7,9-10,19H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAMDFLFXKECIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

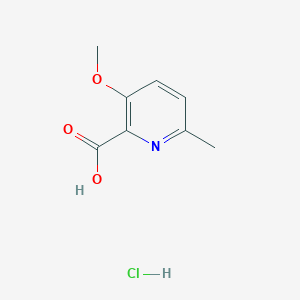

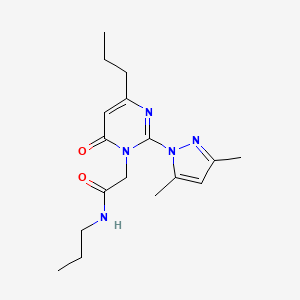

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)

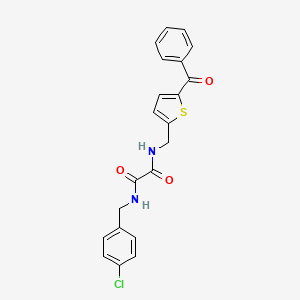

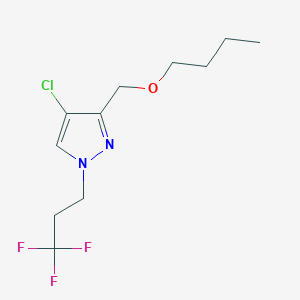

![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)

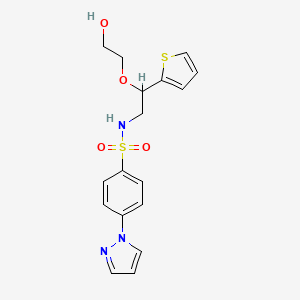

![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)

![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)